Cas no 2680854-77-5 (6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid)

6-Methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound featuring an imidazopyrimidine core with a methyl substituent at the 6-position and a carboxylic acid functional group at the 8-position. The prop-2-en-1-yloxycarbonyl moiety enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its structural framework is advantageous for further derivatization, enabling the introduction of additional functional groups. The compound’s stability and well-defined reactivity profile make it suitable for applications in medicinal chemistry, where it may serve as a precursor for biologically active molecules. Its purity and consistent performance are critical for research and industrial-scale synthesis.
6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid structure
2680854-77-5 structure
商品名:6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid
CAS番号:2680854-77-5
MF:C12H15N3O4
メガワット:265.265202760696
CID:5651462
PubChem ID:165916970

6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28282097
    • 6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
    • 2680854-77-5
    • 6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid
    • インチ: 1S/C12H15N3O4/c1-3-7-19-12(18)15-6-4-5-14-8(2)13-9(10(14)15)11(16)17/h3H,1,4-7H2,2H3,(H,16,17)
    • InChIKey: UEHLGHACVKHXJN-UHFFFAOYSA-N
    • ほほえんだ: O(CC=C)C(N1C2=C(C(=O)O)N=C(C)N2CCC1)=O

計算された属性

  • せいみつぶんしりょう: 265.10625597g/mol
  • どういたいしつりょう: 265.10625597g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 84.7Ų

6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28282097-2.5g
6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
2680854-77-5 95.0%
2.5g
$2548.0 2025-03-19
Enamine
EN300-28282097-5g
6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
2680854-77-5
5g
$3770.0 2023-09-09
Enamine
EN300-28282097-0.1g
6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
2680854-77-5 95.0%
0.1g
$1144.0 2025-03-19
Enamine
EN300-28282097-0.25g
6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
2680854-77-5 95.0%
0.25g
$1196.0 2025-03-19
Enamine
EN300-28282097-1g
6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
2680854-77-5
1g
$1299.0 2023-09-09
Enamine
EN300-28282097-10.0g
6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
2680854-77-5 95.0%
10.0g
$5590.0 2025-03-19
Enamine
EN300-28282097-1.0g
6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
2680854-77-5 95.0%
1.0g
$1299.0 2025-03-19
Enamine
EN300-28282097-0.05g
6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
2680854-77-5 95.0%
0.05g
$1091.0 2025-03-19
Enamine
EN300-28282097-0.5g
6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
2680854-77-5 95.0%
0.5g
$1247.0 2025-03-19
Enamine
EN300-28282097-5.0g
6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid
2680854-77-5 95.0%
5.0g
$3770.0 2025-03-19

6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid 関連文献

6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acidに関する追加情報

Introduction to 6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid (CAS No. 2680854-77-5)

6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid, identified by its CAS number 2680854-77-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazo[1,5-a][1,2,4]triazine scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of multiple functional groups, including an ester moiety and a carboxylic acid group, makes this molecule a versatile intermediate in the synthesis of biologically active agents.

The imido[1,5-a][1,2,4]triazine core of this compound is a privileged structure in drug discovery due to its ability to interact with various biological targets. Recent studies have highlighted the importance of imidazo[1,5-a][1,2,4]triazines in the development of antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern in 6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid contributes to its unique pharmacological profile and makes it a valuable building block for further derivatization.

One of the most compelling features of this compound is its ester group, which can be readily modified through various chemical transformations. Ester functionalities are widely used in medicinal chemistry to enhance solubility, bioavailability, and metabolic stability of drug candidates. In particular, the propenyl ether side chain in this molecule introduces a degree of flexibility that can be exploited to fine-tune the pharmacokinetic properties of derived compounds.

The carboxylic acid group at the 8-position of the imidazo[1,5-a][1,2,4]triazine core provides another avenue for chemical modification. Carboxylic acids are versatile functional groups that can participate in amide bond formation, salt formation, and other bioconjugation reactions. These properties make 6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid a promising candidate for further development into novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such heterocyclic compounds with biological targets. Studies have shown that derivatives of imidazo[1,5-a][1,2,4]triazines can exhibit potent activity against enzymes and receptors involved in inflammatory pathways. The structural features of 6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid suggest that it may interact with similar targets and could be developed into inhibitors or modulators of these pathways.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the propenyl ether group necessitates careful control over reaction conditions to avoid side products. Additionally,the presence of both ester and carboxylic acid functionalities requires consideration during purification and handling to prevent degradation.

In terms of biological activity, preliminary studies have suggested that derivatives of this scaffold may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. The methyl group at the 6-position may also play a role in determining the overall pharmacological activity by influencing electronic distribution and steric interactions with biological targets.

The potential applications of 6-methyl-1-(propenyl-oxy)-carbonyl-imidazo[1,5-a][l,24-triazinyl]-8-carboxylic acid extend beyond inflammation management. Researchers are exploring its potential as an antiviral agent, particularly against RNA viruses, where imidazo[l,a][l,24-triazines have shown promise due to their ability to interfere with viral replication cycles.

The development of novel synthetic methodologies for functionalized imidazoles is an ongoing area of research. Advances in catalytic asymmetric synthesis have enabled the efficient construction of complex heterocyclic frameworks with high enantioselectivity. These methods could be applied to further modify 6-methyl-l-(propenyl-oxy)-carbonyl-imidazo[l,a][l,24-triazinyl]-8-carboxylic acid or its derivatives, expanding their pharmacological potential.

The role of computational tools in drug discovery cannot be overstated. Molecular docking studies have been instrumental in identifying key interactions between this compound and potential biological targets. These studies provide valuable insights into how structural modifications might enhance binding affinity or selectivity, guiding the design of next-generation analogs.

In conclusion, 6-methyl-l-(propenyl-oxy)-carbonyl-imidazo[l,a][l,24-triazinyl]-8-carboxylic acid (CAS No. 2680854_77_55) represents a promising scaffold for pharmaceutical development due to its unique structural features and potential biological activities。 Further research is warranted to fully explore its therapeutic potential and optimize synthetic routes for large-scale production。

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